2,3,4,5,6,7,8,9-Octahydro-1H-trindene
Overview
Description
It is characterized by a unique structure consisting of three cyclopentane rings fused to a central benzene ring
Mechanism of Action
Target of Action
Tricyclopentabenzene, a chemical compound with the formula C15H18 , primarily targets the benzylic sp3 C–H bonds in organic synthesis . These bonds play a crucial role in the transformation of benzocyclotrimers (BCTs) into their keto derivatives .
Mode of Action
Tricyclopentabenzene interacts with its targets through a process known as unidirectional benzylic sp3 C–H oxidation . This interaction results in the formation of benzylic ketones . Interestingly, the central benzene ring remains intact during this process .
Biochemical Pathways
The biochemical pathways affected by tricyclopentabenzene primarily involve the oxidation of alkylarenes . This oxidation provides valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals . The exact downstream effects of these pathways are complex and depend on the specific context of the reaction.
Pharmacokinetics
The compound’s molecular weight of 1983034 may influence its bioavailability
Result of Action
The primary result of tricyclopentabenzene’s action is the formation of benzylic ketones . These ketones are highly desirable due to their diverse utility in various synthetic elaborations towards graphene and buckminsterfullerene .
Action Environment
The action, efficacy, and stability of tricyclopentabenzene can be influenced by various environmental factors. For instance, the presence of ruthenium complexes, which are commonly employed in various oxidative transformations, can affect the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2,3,4-tetrahydro-1,4-methanonaphthalene can yield tricyclopentabenzene . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for tricyclopentabenzene are not extensively documented, the synthesis generally involves large-scale cyclization reactions. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: The oxidation of tricyclopentabenzene can lead to products such as trihydroxy derivatives.
Reduction: Reduction can yield partially or fully hydrogenated derivatives.
Substitution: Substitution reactions can produce halogenated or nitro-substituted tricyclopentabenzene derivatives.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-trindene has several applications in scientific research:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Dodecahydrotriphenylene: A higher homologue of tricyclopentabenzene, it undergoes selective benzylic oxidation without cleavage of the central benzene ring.
Benzocyclotrimers: These compounds are precursors to fullerene and graphene, and they exhibit different reactivity patterns compared to tricyclopentabenzene.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene is unique due to its specific structural arrangement and the ability to undergo complete cleavage of the central benzene ring during oxidation, which is not commonly observed in similar compounds .
Properties
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKOIJTLDNDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CCCC3=C4CCCC4=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152924 | |
Record name | Tricyclopentabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-79-7 | |
Record name | Tricyclopentabenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trindan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclopentabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1206-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the unique chemical transformations Trindane can undergo?
A1: Trindane exhibits interesting reactivity due to its fused ring system. For example, it can be completely oxidized by Ru(VIII) to yield a single, unfragmented product with retention of the C15 pericycle. [] This unusual oxidation occurs within the framework of the peripheral methylenes, forming 4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1′-(2′-oxocyclopentan)-2-yl]butanoic acid. [] Additionally, ozonolysis of Trindane primarily results in the formation of bicyclo(10.3.0)pentadec-1(12)ene- 2,6,7,11-tetrone and its aldol product. [] This reaction highlights the preference for cleavage of pi-bonds endo to the cyclopentane ring. [] These unique transformations demonstrate Trindane's potential as a starting material for synthesizing complex molecules.
Q2: What is the molecular formula and weight of Tricyclopentabenzene?
A2: Tricyclopentabenzene (Trindane) has the molecular formula C15H18 and a molecular weight of 198.30 g/mol. [, ]
Q3: How can Tricyclopentabenzene be synthesized?
A3: Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone. [] This relatively simple synthesis makes Trindane an attractive starting material for the synthesis of more complex molecules, especially those with structural similarities to natural products. []
Q4: Are there any potential applications for Trindane derivatives?
A4: The unique reactivity of Trindane, particularly its ability to undergo selective oxidations and ozonolysis, suggests its derivatives could be valuable in organic synthesis. [, ] The resulting compounds often possess structural features found in various natural products. [] Therefore, Trindane derivatives hold potential as building blocks for synthesizing complex molecules with potential biological activity or other useful applications.
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